

Spectroscopic Profile of 5-Bromo-2-furaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-furaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-furaldehyde**, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the key spectroscopic data for **5-Bromo-2-furaldehyde**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~9.6	Singlet	-	Aldehydic proton (-CHO)
~7.3	Doublet	~3.7	Furan ring proton (H4)
~6.6	Doublet	~3.7	Furan ring proton (H3)

Note: Predicted data is based on the analysis of furaldehyde and the expected deshielding effects of the bromine substituent. The solvent is typically CDCl_3 .

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~177	Aldehydic Carbon (-CHO)
~154	Furan ring Carbon (C2)
~125	Furan ring Carbon (C5)
~123	Furan ring Carbon (C4)
~115	Furan ring Carbon (C3)

Note: Predicted data based on typical chemical shifts for substituted furans and aldehydes.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3100	Medium	C-H stretching (furan ring)
~2850, ~2750	Medium	C-H stretching (aldehyde)
~1670	Strong	C=O stretching (aldehyde)
~1570	Medium	C=C stretching (furan ring)
~1020	Strong	C-O-C stretching (furan ring)
~750	Strong	C-Br stretching

Note: These are characteristic absorption bands. The full spectrum can be obtained from suppliers like Sigma-Aldrich.[\[1\]](#)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
173/175	High	Molecular ion peak $[M]^+$ (due to ^{79}Br and ^{81}Br isotopes)[1]
174	-	$[M+1]^+$ peak[1]
145/147	Medium	$[M-\text{CO}]^+$
94	Medium	$[M-\text{Br}]^+$
66	Medium	$[\text{C}_4\text{H}_2\text{O}]^+$

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Bromo-2-furaldehyde** in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). The solution is then filtered into a standard 5 mm NMR tube.
- **Instrumentation:** Data acquisition is performed on a Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- **^1H NMR Acquisition:** A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C spectrum is obtained. This often requires a larger number of scans compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample like **5-Bromo-2-furaldehyde**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a thin, transparent disk.
- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty sample compartment is recorded first. The sample is then placed in the instrument, and the spectrum is acquired, typically over a range of 4000 to 400 cm^{-1} .

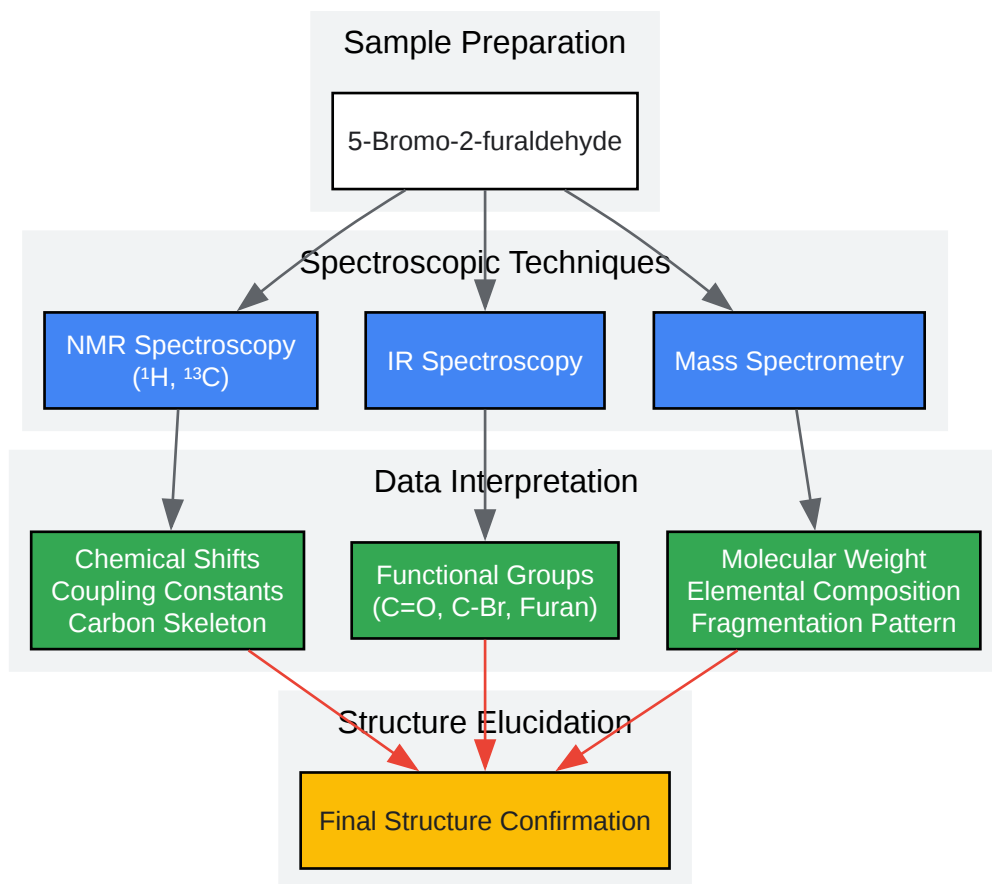
Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent like methanol or acetonitrile.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of an organic compound like **5-Bromo-2-furaldehyde**.

Spectroscopic Analysis Workflow



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A flowchart of the spectroscopic analysis workflow.

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References

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- 2. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-furaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032451#spectroscopic-data-of-5-bromo-2-furaldehyde-nmr-ir-ms]

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